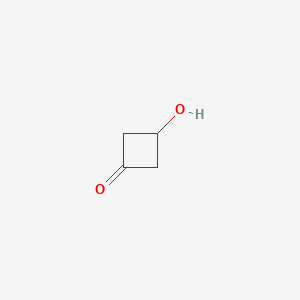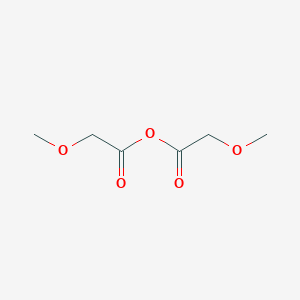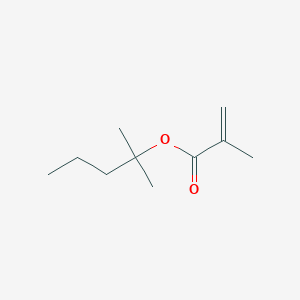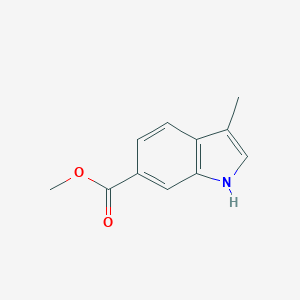
Methyl 3-methyl-1H-indole-6-carboxylate
概要
説明
“Methyl 3-methyl-1H-indole-6-carboxylate” is a chemical compound . It is the methyl ester of indole-3-carboxylic acid . It has been used as a reagent in the preparation of oncrasin-1 derivatives, which is a novel inhibitor of the C-terminal domain of RNA polymerase II .
Synthesis Analysis
The synthesis of “Methyl 3-methyl-1H-indole-6-carboxylate” involves several steps . One method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Another method involves regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methyl-1H-indole-6-carboxylate” can be represented by the formula C11H11NO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
“Methyl 3-methyl-1H-indole-6-carboxylate” undergoes various chemical reactions . For instance, it undergoes regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate . It is also a reagent in the preparation of oncrasin-1 derivatives .
Physical And Chemical Properties Analysis
“Methyl 3-methyl-1H-indole-6-carboxylate” has a molecular weight of 189.21 . It is a solid substance . The storage temperature should be between 2-8°C .
科学的研究の応用
Synthesis and Structural Elucidation
Researchers have focused on synthesizing conformationally constrained tryptophan derivatives to aid in peptide and peptoid conformation elucidation studies. These derivatives, designed with a ring that limits the side chain's conformational flexibility, facilitate further derivatization for structural and functional analysis (Horwell et al., 1994).
Novel Synthesis Methods
The development of efficient synthesis methods for indole derivatives has been a significant focus. For instance, a novel method employing Cu(II) for synthesizing 1-methyl-1H-indole-3-carboxylates via cross-dehydrogenative coupling has been reported. This method offers simple procedures and excellent yields, demonstrating the versatility and efficiency of modern synthetic approaches (Akbari & Faryabi, 2023).
Anti-Cancer Activity
The synthesis and structural investigations of new methyl indole-3-carboxylate derivatives have shown potential anti-cancer activities. These derivatives, acting as analogs to potent antitumor agents, have been evaluated against melanoma, renal, and breast cancers, showcasing the therapeutic potential of indole derivatives in oncology (Niemyjska et al., 2012).
Computational Studies and Material Science
A combined experimental and theoretical study explored the electronic structure, hydrogen bonding, and spectral features of methyl 1H-indol-5-carboxylate. This research provides insights into the molecular properties and potential applications of indole derivatives in material science, highlighting their utility in understanding molecular interactions and designing new materials (Srivastava et al., 2017).
Biological Activity
Investigations into the biological activities of indole derivatives have led to the identification of compounds with potential antifungal properties. For example, indole compounds isolated from a culture of the basidiomycete Aporpium caryae have been studied for their antifungal metabolites, demonstrating the biological relevance and potential therapeutic applications of these molecules (Levy et al., 2000).
Safety And Hazards
特性
IUPAC Name |
methyl 3-methyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUBOSKPVMRVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620388 | |
| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-1H-indole-6-carboxylate | |
CAS RN |
184151-49-3 | |
| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


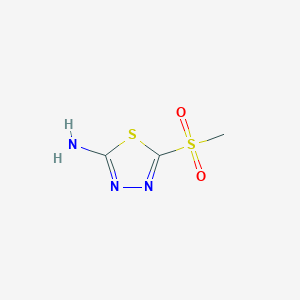
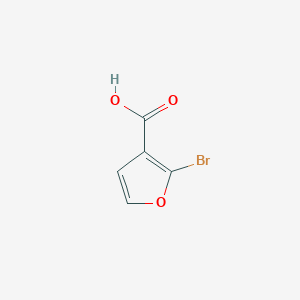
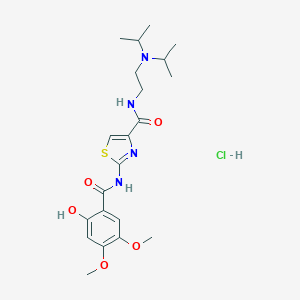
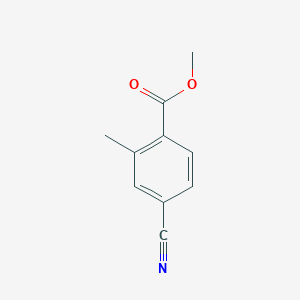
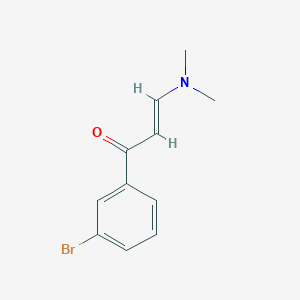
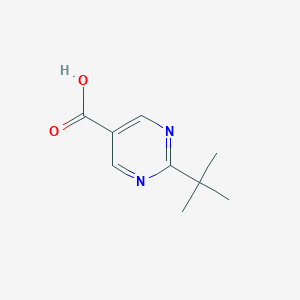
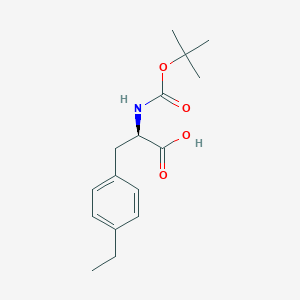
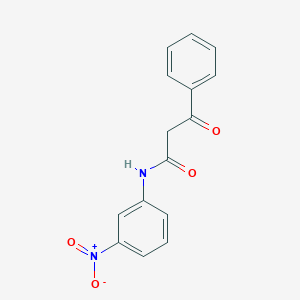
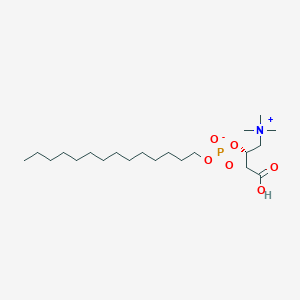
![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)
